Product packaging for Dimethyl cyclopropane-1,1-dicarboxylate(Cat. No.:CAS No. 6914-71-2)

Dimethyl cyclopropane-1,1-dicarboxylate

Cat. No.: B1304618
CAS No.: 6914-71-2
M. Wt: 158.15 g/mol
InChI Key: PWLLZZMFFZUSOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Cyclopropane (B1198618) Derivatives in Contemporary Organic Chemistry

Cyclopropane derivatives are a fascinating and vital class of compounds in modern organic chemistry. rsc.org As the smallest possible cycloalkane, the three-membered ring of cyclopropane is characterized by significant ring strain due to its compressed C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. nbinno.comwikipedia.org This inherent strain results in unique electronic properties, where the carbon-carbon bonds exhibit a higher degree of p-character, often referred to as "bent" or "banana" bonds. nbinno.com This feature imparts olefin-like characteristics to the cyclopropane ring, making it susceptible to various ring-opening reactions that are not observed in larger, more stable cycloalkanes. nbinno.comresearchgate.net

The unique reactivity profile of cyclopropanes makes them powerful intermediates and versatile building blocks in the synthesis of complex molecules. rsc.orgresearchgate.net By incorporating a cyclopropane unit, chemists can introduce conformational rigidity, precisely controlling the spatial orientation of functional groups. nbinno.com This is a significant advantage in medicinal chemistry for designing molecules that can bind with high potency and selectivity to biological targets like enzymes or receptors. nbinno.com Furthermore, the cyclopropane motif is found in a wide array of natural products, including pyrethroid insecticides and certain fatty acids, as well as in numerous pharmaceutical agents, such as quinolone antibiotics. researchgate.netwikipedia.org The ring's resistance to common metabolic pathways can also enhance the stability and pharmacokinetic profiles of drug candidates. nbinno.com

Significance of Dimethyl Cyclopropane-1,1-dicarboxylate as a Synthon

This compound is a prominent example of a "donor-acceptor" cyclopropane (DAC). nih.gov The two electron-withdrawing methyl ester groups attached to the same carbon atom activate the cyclopropane ring, making it an exceptionally useful and versatile synthon, or synthetic building block. This activation renders the molecule susceptible to a variety of transformations, primarily through ring-opening or cycloaddition pathways. researchgate.net

The synthetic utility of this compound is highlighted by its role as a key intermediate in the production of important pharmaceuticals. google.comgoogle.com For instance, it is a precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ketorolac and the asthma medication Montelukast. ganeshremedies.comlookchem.comrsc.orgsciforum.net In these syntheses, the cyclopropane unit is typically modified or incorporated into a larger molecular framework, demonstrating its value in constructing complex drug architectures.

The reactivity of this compound and its derivatives is characterized by several key reaction types:

Ring-Opening Reactions: The polarized nature of the DAC system facilitates nucleophilic attack, leading to the cleavage of a carbon-carbon bond in the ring. ganeshremedies.comacs.org This provides a strategic method for forming 1,3-difunctionalized linear chains, which are themselves valuable synthetic intermediates. rsc.org

Cycloaddition Reactions: As a formal 1,3-dipole synthon, it can participate in Lewis acid-catalyzed [3+2] and [4+3] cycloaddition reactions with various dienes and other unsaturated systems. colab.wssioc.ac.cnacs.org These reactions are powerful tools for constructing five- and seven-membered carbocyclic and heterocyclic rings, which are common motifs in complex natural products. sioc.ac.cnresearchgate.net

A recent study illustrates the utility of a closely related derivative, dimethyl 2-phenylcyclopropane-1,1-dicarboxylate, in a novel reaction with aromatic aldehydes. Mediated by tantalum(V) chloride (TaCl₅), this reaction proceeds to form substituted tetrahydronaphthalene structures in good yields, showcasing a new pathway for assembling complex polycyclic systems from a cyclopropane precursor. nih.gov

Table 1: TaCl₅-Mediated Reaction of Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with Aromatic Aldehydes nih.gov
Aromatic AldehydeProductYield (%)
4-BromobenzaldehydeDimethyl 6-bromo-1-chloro-4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylate90
4-ChlorobenzaldehydeDimethyl 1,6-dichloro-4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylate86
4-FluorobenzaldehydeDimethyl 1-chloro-6-fluoro-4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylate87
4-MethylbenzaldehydeDimethyl 1-chloro-6-methyl-4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylate83
2-FluorobenzaldehydeDimethyl 1-chloro-8-fluoro-4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylate81

Historical Context of Research on Cyclopropane-1,1-dicarboxylates

The history of cyclopropane-1,1-dicarboxylates is linked to the very first synthesis of a cyclopropane derivative by William Henry Perkin in 1884. google.comscripps.edu Perkin's pioneering work involved an intramolecular condensation reaction between diethyl malonate and 1,2-dibromoethane (B42909) using sodium ethylate as the base. google.com This landmark synthesis, however, was inefficient, providing the desired diethyl cyclopropane-1,1-dicarboxylate in a modest yield of 27-29%. google.com Subsequent efforts by A. W. Dox and L. Yoder in 1921 improved the yield to 40%, but the process remained low-yielding and was complicated by the difficult separation of the product from unreacted starting material. google.comorgsyn.org

A significant advancement came in 1977 when D. A. White reported a much-improved method using potassium carbonate as the base in dimethylformamide (DMF). google.comgoogle.com This new protocol increased the yield of this compound to 73%. google.comgoogle.com Further refinements to this approach, such as using finely comminuted potassium carbonate, pushed the yield to as high as 96% when using 1,2-dibromoethane. google.com Later research focused on replacing the expensive and toxic 1,2-dibromoethane with the more economical but less reactive 1,2-dichloroethane, a key development for enabling large-scale industrial production. google.comgoogle.com These historical developments transformed the synthesis of cyclopropane-1,1-dicarboxylates from a low-yield academic curiosity into a robust and efficient industrial process, paving the way for their use as intermediates in pharmaceuticals and other fine chemicals. google.com

Table 2: Evolution of the Synthesis of Dialkyl Cyclopropane-1,1-dicarboxylates
YearResearcher(s)Key ReagentsReported YieldReference
1884W. H. PerkinDiethyl malonate, 1,2-dibromoethane, Sodium ethylate27-29% google.com
1921A. W. Dox & L. Yoder(Improved Perkin method)~40% google.com
1977D. A. WhiteDimethyl malonate, 1,2-dibromoethane, Potassium carbonate73% google.comgoogle.com
1996Huels AG (Patent)Dimethyl malonate, 1,2-dibromoethane, Finely divided K₂CO₃96% google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O4 B1304618 Dimethyl cyclopropane-1,1-dicarboxylate CAS No. 6914-71-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl cyclopropane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-10-5(8)7(3-4-7)6(9)11-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLLZZMFFZUSOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074351
Record name 1,1-Cyclopropanedicarboxylic acid, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

6914-71-2
Record name 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6914-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006914712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1-Cyclopropanedicarboxylic acid, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylcyclopropane-1,1-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.336
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dimethyl cyclopropane-1,1-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanistic Studies and Reactivity of Dimethyl Cyclopropane 1,1 Dicarboxylate

Ring-Opening Reactions of the Cyclopropane (B1198618) Coreganeshremedies.comacs.org

The reactivity of dimethyl cyclopropane-1,1-dicarboxylate is dominated by transformations that relieve the strain of the cyclopropane ring. The presence of two electron-withdrawing diester groups at the C1 position polarizes the C2-C3 bond, rendering the methylene (B1212753) carbons electrophilic and susceptible to nucleophilic attack. This electronic activation, combined with the ring strain, facilitates cleavage of the cyclopropane core under various conditions, including nucleophilic, Lewis acid-mediated, and reductive pathways.

Nucleophilic Ring-Opening Pathwaysganeshremedies.comorgsyn.org

This compound and its derivatives readily undergo ring-opening addition reactions with a diverse range of nucleophilic reagents. ganeshremedies.com These reactions typically proceed via a homo-conjugate addition mechanism, where the nucleophile attacks one of the methylene carbons (C2 or C3) of the cyclopropane ring. This attack leads to the cleavage of a carbon-carbon bond and the formation of a stabilized carbanion intermediate, which is subsequently protonated to yield a 1,1,3-trisubstituted propane (B168953) derivative. orgsyn.org

The general pathway can be summarized as the attack of a nucleophile (Nu⁻) on the cyclopropane ring, leading to the formation of a ring-opened product. A variety of nucleophiles, including anilines, piperidine, and pyridine, have been shown to effectively open the cyclopropane ring, highlighting its utility as a synthetic equivalent for a homo-Michael acceptor. orgsyn.org For instance, reactions with enolizable azaheterocyclic thiones, catalyzed by Scandium(III) triflate, primarily occur through a nucleophilic sulfur attack at the donor-substituted position of the cyclopropane ring. researchgate.net

Lewis Acid-Mediated Ring Activation and Cleavagenih.govnih.gov

The reactivity of the cyclopropane ring can be significantly enhanced by the use of Lewis acids. nih.gov Lewis acids coordinate to the carbonyl oxygen atoms of the ester groups, which increases the electron-withdrawing nature of the substituents. This coordination polarizes the cyclopropane bonds, making the ring more susceptible to cleavage and subsequent reactions. The choice of Lewis acid can profoundly influence the reaction pathway and the final product structure. For example, in reactions involving trans-2-aroyl-3-styrylcyclopropane-1,1-dicarboxylates, SnCl₄ promotes a vinylcyclopropane-cyclopentene rearrangement, whereas TiCl₄ leads to the formation of E,E-1,3-diene derivatives. nih.gov

Lewis acids such as tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄), and gallium(III) chloride (GaCl₃) form complexes with this compound and its derivatives. nih.govresearchgate.netnih.gov The interaction typically involves the coordination of the Lewis acid to one or both of the carbonyl oxygen atoms of the gem-dicarboxylate group. This coordination enhances the electrophilicity of the cyclopropane ring. In the case of GaCl₃, it has been shown to efficiently catalyze formal cycloadditions by activating the cyclopropane ring, leading to the formation of 1,2-zwitterionic gallium complexes. chemrxiv.orgacs.org Similarly, SnCl₄ is proposed to assist in the formation of 1,5-dipolar intermediates from the cyclopropane in annulation reactions with nitriles. nih.govrsc.org

The activating effect of Lewis acids is well-documented through various experimental outcomes. The reaction of dimethyl 2-arylcyclopropane-1,1-dicarboxylates in the presence of different Lewis acids without an external nucleophile demonstrates this divergent reactivity. When SnCl₄ or TiCl₄ is used, a rapid ring-opening occurs, and upon quenching with water or methanol, a chlorinated product, dimethyl 2-(2-chloro-2-phenylethyl)malonate, is formed. nih.gov In contrast, using GaCl₃ under similar conditions leads to the formation of a β-styryl malonate after quenching. nih.gov This highlights how the nature of the Lewis acid dictates the fate of the ring-opened intermediate.

Further evidence comes from the TaCl₅-mediated reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes, which yields chlorinated tetrahydronaphthalenes. nih.gov The proposed mechanism involves the formation of a complex between the cyclopropane and TaCl₅, which facilitates the ring-opening. nih.gov

Table 1: Effect of Different Lewis Acids on the Ring-Opening of Dimethyl 2-Arylcyclopropane-1,1-dicarboxylates nih.govnih.gov
Lewis AcidSubstrateReaction TypeResulting Product
SnCl₄Dimethyl 2-arylcyclopropane-1,1-dicarboxylatesRing-Opening/QuenchDimethyl 2-(2-chloro-2-phenylethyl)malonate
TiCl₄Dimethyl 2-arylcyclopropane-1,1-dicarboxylatesRing-Opening/QuenchDimethyl 2-(2-chloro-2-phenylethyl)malonate
GaCl₃Dimethyl 2-arylcyclopropane-1,1-dicarboxylatesRing-Opening/Quenchβ-Styryl malonate
SnCl₄trans-2-Aroyl-3-styrylcyclopropane-1,1-dicarboxylatesRearrangementCyclopentene derivatives
TiCl₄trans-2-Aroyl-3-styrylcyclopropane-1,1-dicarboxylatesEliminationE,E-1,3-Diene derivatives

The structure of products resulting from Lewis acid-mediated reactions provides indirect evidence for the formation of intermediate complexes. For instance, the molecular structure of substituted 4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylates, formed from the TaCl₅-mediated reaction, was elucidated using one- and two-dimensional NMR spectral methods (¹H, ¹³C, HSQC, HMBC, COSY, NOESY). nih.gov Furthermore, single-crystal X-ray diffraction analysis of one of the products unambiguously established its relative stereochemistry, which is a direct consequence of the geometry of the reaction intermediates formed after the initial Lewis acid complexation and ring-opening. nih.gov While direct spectroscopic data on the Lewis acid-dimethyl cyclopropane-1,1-dicarboxylate complexes themselves are not detailed in the provided context, the structural analysis of the final products confirms the proposed mechanistic pathways that begin with such complexation.

Reductive Ring-Opening Reactionskyoto-u.ac.jp

Reductive ring-opening represents another pathway for the functionalization of cyclopropane derivatives, although it is more commonly documented for aryl-substituted cyclopropanes rather than the parent this compound itself. This process typically involves the use of an alkali metal, such as sodium or lithium, to initiate a single-electron transfer to the cyclopropane system, leading to the formation of a radical anion intermediate. kyoto-u.ac.jp This intermediate then undergoes C-C bond cleavage to relieve ring strain, generating a 1,3-dianionic species. This dianion can then be trapped by electrophiles. For example, reductive ring-opening 1,3-difunctionalizations of arylcyclopropanes have been achieved using sodium metal in the presence of electrophiles like methoxypinacolatoborane or paraformaldehyde. kyoto-u.ac.jp

Samarium(II) Iodide-Promoted Ring-Opening

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent capable of promoting the reductive ring-opening of this compound. capes.gov.brresearchgate.net This process typically occurs under mild conditions and involves the transfer of an electron from SmI₂ to the activated cyclopropane system. rsc.org The reaction is often facilitated by the presence of a catalyst, such as tris(dibenzoylmethido)iron(III), which enhances the efficiency of the ring cleavage. capes.gov.brresearchgate.net

The mechanism proceeds through the formation of an organosamarium intermediate. capes.gov.brresearchgate.net This intermediate is a potent nucleophile that can be trapped in situ by various electrophiles, most notably carbonyl compounds like aliphatic ketones. capes.gov.br The trapping reaction results in the formation of a new carbon-carbon bond and, following lactonization, yields 5,5-disubstituted 2-methoxycarbonyl-5-pentanolides. capes.gov.brresearchgate.net This method provides a direct route to functionalized γ-lactones.

Recent studies have expanded the utility of this SmI₂-mediated ring-opening to the synthesis of deuterium-labeled compounds. nih.gov By performing the reduction in the presence of a deuterium (B1214612) source like D₂O, cyclopropanes bearing carboxylate ester substituents can be regioselectively deuterated to produce α,γ-dideuterated esters with high levels of deuterium incorporation. nih.gov Adjusting the stoichiometry of the reagents can lead to further reduction of the ester group, ultimately yielding α,α,β,δ-tetradeuterated alcohols. nih.gov

Table 1: Products of SmI₂-Promoted Ring-Opening of this compound

Electrophile/ReagentProductReference(s)
Aliphatic Ketones5,5-disubstituted 2-methoxycarbonyl-5-pentanolides capes.gov.brresearchgate.net
D₂O / Et₃Nα,γ-dideuterated methyl esters nih.gov
Excess SmI₂ / D₂O / Et₃Nα,α,β,δ-tetradeuterated alcohols nih.gov

Cycloaddition and Annulation Chemistry

As a classic example of a donor-acceptor (D-A) cyclopropane, this compound is a prominent substrate in cycloaddition and annulation reactions. researchgate.netuni-regensburg.de The polarization of the carbon-carbon bonds within the ring allows it to function as a synthetic equivalent of a 1,3-dipole or zwitterion upon activation, typically by a Lewis acid. researchgate.netresearchgate.net This reactivity has been harnessed to construct a wide variety of five-, six-, and seven-membered ring systems.

The formal [3+2] cycloaddition is one of the most studied reactions involving D-A cyclopropanes. researchgate.net In these processes, this compound serves as the three-carbon component, reacting with a two-atom partner to form a five-membered ring.

A notable example is the 1,3-dipolar cycloaddition with nitrones. nih.gov These reactions can be catalyzed by Lewis acids such as calcium triflate and proceed with high diastereoselectivity to yield tetrahydro-1,2-oxazines. figshare.com The regioselectivity of the addition, leading to different isomers, can be influenced by the substituents on the nitrone. nih.gov Similarly, ylides derived from dimethyl malonate can be used for the cyclopropanation of alkenes, showcasing the versatility of these reagents in forming three-membered rings which can subsequently undergo further transformations. researchgate.netdocumentsdelivered.com The use of chiral ligands with rhodium or copper catalysts can induce enantioselectivity in these cyclopropanations. researchgate.net

Radical-mediated [3+2] cycloadditions have also been developed. Using precursors like dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate, a homoallyl radical species can be generated. researchgate.net This radical readily participates in iodine atom transfer [3+2] cycloadditions with various alkenes, providing a smooth pathway to functionalized cyclopentane (B165970) derivatives. researchgate.net

Under certain conditions, this compound and its derivatives can undergo reactions with themselves, leading to dimers or oligomers. dntb.gov.ua These transformations are often catalyzed and can proceed through various mechanistic pathways to generate more complex molecular architectures.

Lewis acids play a crucial role in promoting the dimerization of donor-acceptor cyclopropanes. dntb.gov.ua Strong Lewis acids like titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), or tantalum pentachloride (TaCl₅) can coordinate to one of the carbonyl oxygens of the ester groups. nih.govresearchgate.net This activation facilitates the heterolytic cleavage of the distal C-C bond of the cyclopropane ring, generating a stabilized 1,3-zwitterionic intermediate. researchgate.net

This intermediate can then be attacked by a second molecule of the cyclopropane, initiating the dimerization process. The specific pathway and the structure of the resulting dimer can be influenced by the choice of Lewis acid and the reaction conditions. dntb.gov.uanih.gov For instance, in the absence of other reaction partners, treatment of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with TaCl₅ leads to a ring-opened chlorinated product, dimethyl 2-(2-chloro-2-phenylethyl)malonate. nih.govresearchgate.net This highlights the formation of a key intermediate that could, under different conditions, lead to dimerization.

The stereochemical outcome of dimerization reactions is a critical aspect, often dictated by the geometry of the intermediates and the reaction mechanism. In cycloaddition reactions, which share mechanistic similarities with dimerization, the stereochemistry of the starting materials can be transferred to the products. For instance, the cyclopropanation of alkenes using malonate-derived ylides can achieve high enantioselectivity when guided by chiral rhodium catalysts. researchgate.net

In the context of dimerization, the stereospecificity would depend on the relative orientation of the two cyclopropane molecules during the key bond-forming step. While specific studies on the stereospecificity of the dimerization of the parent this compound are not detailed in the provided sources, related cycloaddition reactions offer insight. For example, photoredox-catalyzed (3+3) dipolar cycloadditions of aryl cyclopropanes with nitrones proceed with excellent regio- and stereoselectivity. researchgate.net This suggests that the stepwise, radical-ion-mediated mechanism allows for high levels of stereocontrol, a principle that could extend to dimerization processes under similar catalytic systems.

Tandem or cascade reactions initiated by the ring-opening of this compound provide an efficient strategy for constructing complex polycyclic systems in a single operation. researchgate.net These strategies leverage the initial formation of a reactive intermediate, which then undergoes one or more subsequent intramolecular cyclizations.

Lewis acid-catalyzed [3+3] and [4+3] annulations are powerful examples of this approach. researchgate.netacs.org For instance, a Lewis acid can trigger the ring-opening of the cyclopropane to form the characteristic 1,3-dipole, which can then be trapped by a suitable diene in a formal cycloaddition. The reaction of D-A cyclopropanes with dienolsilyl ethers in the presence of a copper(II) catalyst can selectively yield [4+3] cycloadducts, which are valuable cycloheptene (B1346976) derivatives. acs.org Similarly, a catalytic [3+3] annulation with in-situ-generated mercaptoacetaldehyde (B1617137) has been developed to synthesize polyfunctionalized tetrahydrothiopyran (B43164) derivatives. researchgate.net These reactions showcase the ability of the opened cyclopropane to act as a three-carbon synthon in building six- or seven-membered rings.

Table 2: Cycloaddition and Annulation Reactions

Reaction TypeReactant PartnerCatalyst/ConditionsProduct ClassReference(s)
[3+2] CycloadditionNitronesCalcium(II) triflateTetrahydro-1,2-oxazines figshare.com
[3+2] CycloadditionAlkenesRadical initiator (from iodo-precursor)Functionalized cyclopentanes researchgate.net
[4+3] AnnulationDienolsilyl ethersCu(II)/TOX ligandCycloheptenes acs.org
[3+3] AnnulationMercaptoacetaldehydeSc(OTf)₃Tetrahydrothiopyrans researchgate.net
DimerizationSelfLewis Acids (e.g., TiCl₄, TaCl₅)Dimeric structures dntb.gov.uanih.gov

Computational and Theoretical Investigations

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry provides a powerful lens for examining the intricate details of reaction mechanisms that are often difficult to probe experimentally. In the case of derivatives of this compound, quantum chemical modeling has been instrumental in elucidating reaction pathways.

A notable example is the study of the Tantalum pentachloride (TaCl5)-mediated reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes. nih.govresearchgate.net This reaction yields substituted 4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylates. nih.gov A plausible mechanism for this transformation has been proposed, with a key step involving the opening of the cyclopropane ring. nih.gov

To better understand this crucial step, quantum chemical modeling was employed using the B3LYP/6-31G(d)/LanL2DZ method. nih.gov The calculations focused on the reaction between formaldehyde (B43269) and dimethyl 1-phenylcyclopropane-1,1-dicarboxylate in a complex with TaCl4+. The activation barrier for the cyclopropane ring-opening was calculated to be 14.56 kcal/mol. nih.gov This computational finding provides quantitative support for the proposed mechanism and highlights the energetic feasibility of the ring-opening process under the specified reaction conditions. nih.gov

Reaction ComponentComputational MethodCalculated ParameterValue
Dimethyl 1-phenylcyclopropane-1,1-dicarboxylate-TaCl4+ complex with formaldehydeB3LYP/6-31G(d)/LanL2DZActivation Barrier14.56 kcal/mol

This table presents the calculated activation barrier for the key cyclopropane ring-opening step in the TaCl5-mediated reaction of a derivative of this compound. nih.gov

Analysis of Structural and Energetic Properties

While detailed computational studies on the structural and energetic properties of this compound itself were not found in the provided search results, general properties are available from chemical databases.

Databases such as PubChem and Stenutz provide computed properties for this compound, which are derived from computational models. nih.govstenutz.eu These properties offer a glimpse into the molecule's characteristics.

PropertyValueSource
Molecular Weight158.15 g/mol PubChem nih.gov
Density1.147 g/mLStenutz stenutz.eu
Refractive Index1.441Stenutz stenutz.eu
Molar Volume137.9 mL/molStenutz stenutz.eu

This table summarizes some of the computed and experimentally derived physical properties of this compound.

Predictive Modeling of Reactivity and Selectivity

Specific predictive modeling studies concerning the reactivity and selectivity of this compound were not identified in the available search results. However, the broader field of chemistry is increasingly employing predictive modeling to forecast the outcomes of chemical reactions. These models often utilize machine learning and other computational techniques to analyze large datasets of chemical reactions and predict the behavior of new substrates and reagents. While not applied to this specific compound in the provided literature, such approaches hold promise for future investigations into the reactivity of this compound.

Applications of Dimethyl Cyclopropane 1,1 Dicarboxylate in Complex Molecule Synthesis

Pharmaceutical Synthesis Intermediacy

The unique structural features of dimethyl cyclopropane-1,1-dicarboxylate make it an important starting material in the synthesis of several active pharmaceutical ingredients (APIs). uni-regensburg.de Its compact three-membered ring can be strategically manipulated to introduce specific functionalities required in the final drug molecule.

Synthesis of Montelukast Precursors

This compound is a key precursor in the synthesis of Montelukast, a medication used to manage asthma. The synthetic route involves the reduction of the diester to afford 1,1-bis(hydroxymethyl)cyclopropane. chemicalbook.compsu.edu This diol is a crucial intermediate that is further elaborated to construct the side chain of the Montelukast molecule. psu.edu

The reduction can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) in a suitable solvent such as ether. chemicalbook.com An alternative, more industrially scalable method involves the catalytic hydrogenation of the diester over a copper-based catalyst. google.com

ReactantReagent(s)ProductApplication
This compoundLithium aluminum hydride (LiAlH4)1,1-bis(hydroxymethyl)cyclopropaneMontelukast Precursor
This compoundH2, Copper-based catalyst1,1-bis(hydroxymethyl)cyclopropaneMontelukast Precursor

Synthesis of Ketorolac Precursors

In the synthesis of Ketorolac, a non-steroidal anti-inflammatory drug (NSAID), a derivative of cyclopropane-1,1-dicarboxylic acid plays a pivotal role. googleapis.com The synthesis involves the cyclization of 1-(3,3-dimethoxycarbonylpropyl)-2-methanesulfonyl-5-benzoylpyrrole to yield dimethyl 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1,1-dicarboxylate. chemicalbook.com This intermediate is then hydrolyzed and decarboxylated to furnish the final Ketorolac structure. chemicalbook.com

While the direct starting material for this specific cyclization is not this compound itself, the core cyclopropane-1,1-dicarboxylate moiety is essential. The synthesis of the pyrrole (B145914) precursor can be envisioned to start from the ring-opening of a cyclopropane (B1198618) derivative, highlighting the importance of this structural unit.

Precursor for Other Organic Synthesis Intermediates

Beyond its direct application in pharmaceutical synthesis, this compound serves as a valuable starting material for the preparation of other important synthetic intermediates.

Preparation of α-Diazo-β-ketoesters

The preparation of α-diazo-β-ketoesters from this compound is a potential application, though less commonly documented. This transformation would likely involve a ring-opening of the cyclopropane followed by reaction with a diazo transfer reagent. α-Diazo-β-ketoesters are highly versatile intermediates in organic synthesis, known for their participation in various transformations including cyclopropanations, C-H insertions, and rearrangements to form β-keto esters. chembk.comorgsyn.org

Generation of Cyclopropane-1,1-dicarboxylic Acid and its Derivatives

A straightforward and fundamental application of this compound is its hydrolysis to produce cyclopropane-1,1-dicarboxylic acid. This reaction is typically carried out under basic conditions, for example, using sodium hydroxide, followed by acidification. mdpi.org The resulting diacid is a valuable intermediate in its own right, serving as a precursor for the synthesis of other derivatives, such as spiro compounds. For instance, cyclopropane-1,1-dicarboxylic acid can be reacted with isopropenyl acetate (B1210297) to form 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, an intermediate that has been utilized in the synthesis of Ketorolac precursors. google.comorgsyn.org

Starting MaterialReagentsProduct
This compound1. NaOH (aq) 2. H+Cyclopropane-1,1-dicarboxylic acid
Cyclopropane-1,1-dicarboxylic acidIsopropenyl acetate, H2SO4 (cat.)6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione

Construction of Advanced Molecular Architectures

The reactivity of this compound, particularly when appropriately substituted to form donor-acceptor (D-A) cyclopropanes, allows for its use in the construction of complex molecular skeletons through cycloaddition and ring-opening reactions. nih.govutexas.edunih.gov

Lewis acid catalysis plays a crucial role in activating the cyclopropane ring, facilitating its opening to form a 1,3-dipole intermediate. nih.govoup.com This intermediate can then react with various dipolarophiles in [3+2] cycloaddition reactions to generate five-membered rings. For instance, the reaction of dimethyl 2-vinylcyclopropane-1,1-dicarboxylate with alcohols in the presence of a Lewis acid like Sc(OTf)3 leads to the formation of substituted hexenoates through a ring-opening 1,5-addition. oup.com

Furthermore, the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes mediated by tantalum pentachloride (TaCl5) results in the formation of substituted tetrahydronaphthalenes. nih.gov This transformation proceeds through a cascade of ring-opening and cyclization events.

The ability to participate in such reactions makes this compound and its derivatives powerful tools for the synthesis of a variety of advanced molecular architectures, including spirocycles and polycyclic systems. researchgate.netnih.gov

Cyclopropane DerivativeReaction TypeReagents/CatalystsProduct Type
Dimethyl 2-vinylcyclopropane-1,1-dicarboxylateRing-opening 1,5-additionAlcohols, Lewis Acid (e.g., Sc(OTf)3)Substituted hexenoates
Dimethyl 2-phenylcyclopropane-1,1-dicarboxylateRing-opening/Cyclization CascadeAromatic aldehydes, TaCl5Substituted tetrahydronaphthalenes
Donor-Acceptor Cyclopropanes[3+2] CycloadditionDipolarophiles, Lewis AcidFive-membered rings

Synthesis of Polyketide Natural Products

While this compound serves as a valuable building block in organic synthesis, its direct application in the total synthesis of polyketide natural products is not extensively documented in readily available scientific literature. Polyketides are a large and structurally diverse class of natural products synthesized via the polyketide synthase (PKS) machinery from simple acyl-CoA precursors. Synthetic approaches to these complex molecules often involve the assembly of smaller, functionalized building blocks. Although cyclopropane-containing motifs are found in some natural products, the specific use of this compound as a key precursor in a published total synthesis of a polyketide is not prominently reported.

Formation of Substituted Cyclic and Acyclic Structures

The strained ring of this compound derivatives can be strategically opened to generate a variety of substituted cyclic and acyclic compounds. The regioselectivity of the ring opening is often controlled by the substituents on the cyclopropane ring and the reaction conditions employed.

A notable example is the TaCl₅-mediated reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate. In the absence of an aldehyde, this reaction leads to the formation of an acyclic chlorinated product, dimethyl 2-(2-chloro-2-phenylethyl)malonate, in good yield. mdpi.comnih.gov This transformation demonstrates a clean and efficient method for the 1,3-difunctionalization of the cyclopropane ring.

Furthermore, when the reaction is carried out in the presence of aromatic aldehydes, a cascade reaction occurs, leading to the formation of substituted tetrahydronaphthalenes, which are complex cyclic structures. mdpi.comnih.gov This reaction proceeds through the opening of the cyclopropane ring followed by an intramolecular cyclization. The specific products formed and their yields are dependent on the aromatic aldehyde used, as detailed in the table below.

Table 1: Formation of Substituted Cyclic and Acyclic Structures from Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate

Starting Material Reagent Product Yield (%) Reference
Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate TaCl₅ Dimethyl 2-(2-chloro-2-phenylethyl)malonate 81 mdpi.com
Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate TaCl₅, Benzaldehyde Dimethyl 1-chloro-4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylate 89 mdpi.com
Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate TaCl₅, 4-Chlorobenzaldehyde Dimethyl 1,6-dichloro-4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylate 86 mdpi.com
Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate TaCl₅, 4-Fluorobenzaldehyde Dimethyl 1-chloro-6-fluoro-4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylate 87 mdpi.com
Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate TaCl₅, 4-Methylbenzaldehyde Dimethyl 1-chloro-6-methyl-4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylate 83 mdpi.com

Synthesis of Heterocyclic Compounds

As an extension of its utility in forming cyclic structures, this compound derivatives are valuable precursors for the synthesis of heterocyclic compounds. The TaCl₅-mediated reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with various aromatic aldehydes provides a direct route to substituted tetrahydronaphthalenes, which are a class of heterocyclic compounds. mdpi.comnih.gov This reaction demonstrates a novel approach to constructing these complex heterocyclic frameworks. The yields of the resulting tetraline derivatives are generally high, showcasing the efficiency of this synthetic strategy.

Table 2: Synthesis of Substituted Tetrahydronaphthalenes

Aromatic Aldehyde Product Yield (%) Reference
Benzaldehyde Dimethyl 1-chloro-4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylate 89 mdpi.com
4-Chlorobenzaldehyde Dimethyl 1,6-dichloro-4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylate 86 mdpi.com
4-Fluorobenzaldehyde Dimethyl 1-chloro-6-fluoro-4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylate 87 mdpi.com
4-Methylbenzaldehyde Dimethyl 1-chloro-6-methyl-4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylate 83 mdpi.com
2-Fluorobenzaldehyde Dimethyl 1-chloro-8-fluoro-4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylate 81 mdpi.com

Synthesis of Malonamide (B141969) Derivatives

While direct conversion of this compound to malonamide derivatives is not extensively reported, the synthesis of malonamides from related malonic esters is a well-established transformation. researchgate.net Malonamides are typically synthesized through the reaction of a malonic acid ester, such as dimethyl malonate, with an amine. wikipedia.org Given the structural similarity, it is plausible that this compound could undergo aminolysis with primary or secondary amines to yield the corresponding cyclopropane-1,1-dicarboxamides. This reaction would likely require elevated temperatures or the use of a catalyst to facilitate the amidation of the ester groups. mdpi.com

Use in Stereoselective Transformations

This compound and its derivatives are valuable substrates in stereoselective synthesis, allowing for the controlled formation of chiral centers.

Diastereoselective Synthesis Applications

The synthesis of substituted dimethyl cyclopropane-1,1-dicarboxylates can be achieved with a high degree of diastereoselectivity. One notable method involves the reaction of a γ-alkoxy-alkylidene malonate with sulfur ylides. mdpi.com This reaction proceeds via a Michael-initiated ring closure (MIRC) mechanism, where the stereochemical outcome is influenced by the nature of the reactants and reaction conditions. The diastereoselectivity of these cyclopropanation reactions can be very high, leading to the preferential formation of one diastereomer over the other.

Table 3: Diastereoselective Synthesis of a this compound Derivative

Reactants Product Diastereomeric Ratio Reference
γ-alkoxy-alkylidene malonate and a sulfur ylide Substituted this compound High diastereoselectivity reported mdpi.com

Enantioselective Approaches Utilizing Chiral Ligands

Enantiomerically enriched cyclopropane derivatives are highly sought after as building blocks for the synthesis of chiral drugs and natural products. The enantioselective cyclopropanation of olefins is a powerful tool for accessing these valuable compounds. A common and effective method involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand.

Copper(I) complexes bearing chiral bisoxazoline (BOX) ligands are widely used for the enantioselective cyclopropanation of a variety of olefins with diazoacetates or diazomalonates. researchgate.netnih.govacs.org In these reactions, the chiral ligand environment around the copper center dictates the stereochemical outcome of the carbene transfer to the olefin, leading to the formation of one enantiomer in excess. The enantiomeric excess (ee) of the cyclopropane product can be very high, often exceeding 90%.

Table 4: Enantioselective Copper-Catalyzed Cyclopropanation

Olefin Diazo Compound Chiral Ligand Enantiomeric Excess (ee) Reference
Internal Olefins Diazomalonates Chiral bi-side arm bisoxazoline 90–95% nih.gov
Various Olefins Diazoacetates Chiral Bisoxazoline (BOX) Up to >99% researchgate.net

Future Research Directions and Emerging Applications

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of dimethyl cyclopropane-1,1-dicarboxylate often involves the reaction of dimethyl malonate with 1,2-dihaloethanes using strong bases like sodium alcoholates. While effective, these methods present environmental and efficiency challenges. Future research is increasingly focused on aligning the synthesis of this compound with the principles of green chemistry.

Key research directions include:

Alternative Bases and Solvents: Early improvements saw the replacement of sodium alcoholates with potassium carbonate, which alleviates some of the hazards. google.com However, processes using potassium carbonate can generate significant amounts of carbon dioxide. google.com Further research into recyclable bases or catalytic base systems could minimize waste. The use of greener solvents to replace dimethylformamide (DMF) is another critical area of investigation.

Safer Reagents: A significant advancement has been the substitution of 1,2-dibromoethane (B42909) with the less expensive and more environmentally benign 1,2-dichloroethane. google.comgoogle.com Despite the lower reactivity of the dichloro-compound, optimization of reaction conditions, such as using finely divided potassium carbonate and azeotropic removal of water, has led to high yields. google.com

Energy Efficiency: Exploring alternative energy sources such as microwave irradiation or mechanochemical methods (ball-milling) could lead to faster, more energy-efficient syntheses with potentially reduced solvent usage. These techniques have shown promise in other areas of pharmaceutical synthesis and represent a logical next step for producing cyclopropane (B1198618) derivatives.

Atom Economy: Developing catalytic routes that improve atom economy is a fundamental goal. This includes designing processes that minimize the formation of by-products, such as the intermolecular reaction that forms tetraethyl butane-1,1,4,4-tetracarboxylate. google.com

Table 1: Comparison of Synthetic Methods for this compound

Parameter Traditional Method (Sodium Ethylate) Improved Method (Potassium Carbonate) Future Goal (Green Catalysis)
Base Sodium Ethylate Potassium Carbonate Recyclable or Catalytic Base
Halide Source 1,2-dibromoethane 1,2-dichloroethane Activated, less toxic alternative
By-products Significant, including intermolecular products CO2, salts Minimal to none
Yield Low to moderate (27-40%) google.com High (up to 85-96%) google.comgoogle.com Consistently high
Environmental Impact High Moderate Low

Exploration of Novel Catalytic Systems

Catalysis is central to the modern synthesis and application of cyclopropane derivatives. The exploration of novel catalytic systems for the synthesis of this compound aims to enhance efficiency, control stereochemistry, and utilize safer starting materials.

Future research in this area includes:

Transition Metal Catalysis: Rhodium(II) and Copper(II) catalysts have proven effective for the cyclopropanation of olefins using precursors like phenyliodonium (B1259483) ylides, which are safer alternatives to diazo compounds. researchgate.net An efficient rhodium-catalyzed reaction between dimethyl diazo malonate and various alkenes has been developed, yielding chiral cyclopropanes with high enantioselectivity (up to 98:2 e.r.). digitellinc.com Future work will likely focus on expanding the scope of metals (e.g., palladium, iridium) and developing more robust and recyclable catalysts. organic-chemistry.orgacs.org

Enantioselective Catalysis: The demand for enantiomerically pure compounds in the pharmaceutical industry drives the development of asymmetric catalysis. Chiral Rh(II) catalysts have already demonstrated the ability to produce enantiomerically enriched cyclopropane derivatives. researchgate.netdigitellinc.com The design of new chiral ligands for a broader range of metal catalysts is a key research frontier to achieve higher enantioselectivity for a wider variety of substrates.

Lewis Acid Catalysis in Transformations: Lewis acids like Tantalum(V) chloride (TaCl5) have been shown to mediate novel ring-opening reactions of substituted this compound. researchgate.netnih.gov Investigating a broader range of Lewis acids could unlock new reaction pathways and provide access to diverse molecular scaffolds.

Organocatalysis: The use of small organic molecules as catalysts offers advantages in terms of cost, stability, and low toxicity. While widely used for other types of cyclopropanation, the application of organocatalysis specifically for the synthesis of this compound from simple precursors is an underdeveloped and promising area.

Expanding the Scope of Cycloaddition and Ring-Opening Reactions

This compound and its derivatives are classified as donor-acceptor cyclopropanes (DACs). The inherent ring strain and electronic polarization of DACs make them versatile synthons for a variety of chemical transformations. wiley-vch.de Future research will focus on expanding the known reactivity of this scaffold.

Key areas for exploration are:

[3+n] Cycloaddition Reactions: DACs are well-established as 1,3-zwitterionic synthons, readily participating in (3+2) cycloaddition reactions with components like aldehydes and imines to form five-membered rings. wiley-vch.denih.gov A recent discovery showed that TaCl5 can mediate a novel reaction with aromatic aldehydes to produce substituted tetrahydronaphthalenes, expanding beyond typical (3+2) pathways. researchgate.netnih.gov Future work should explore other "n" components (e.g., dienes for [3+4] cycloadditions) and different catalysts to access a wider range of carbo- and heterocyclic systems.

Novel Ring-Opening Reactions: The cyclopropane ring can be opened by various nucleophiles. rsc.org Research into reactions with a broader array of carbon, nitrogen, and oxygen nucleophiles will provide access to diverse 1,3-difunctionalized compounds. rsc.orgacs.org For example, the reaction with iodobenzene (B50100) dichloride leads to 1,3-dichloro derivatives, demonstrating a pathway to otherwise difficult-to-access structures. acs.org

Stereoselective Transformations: A major focus will be on controlling the stereochemistry of these reactions. The development of catalytic enantioselective ring-opening reactions and cycloadditions will be crucial for the synthesis of complex, optically active molecules, such as pharmaceutical intermediates. researchgate.net

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. acs.orgmt.com The application of this technology to the synthesis and subsequent reactions of this compound is a promising and largely unexplored research direction.

Emerging applications in this domain include:

Safer Synthesis: The synthesis of cyclopropanes can involve highly reactive or hazardous intermediates, such as carbenoids or diazo compounds. rsc.org Flow reactors enable the in situ generation and immediate consumption of these species in small volumes, drastically reducing the risks associated with their handling and accumulation. rsc.orgresearchgate.net

Process Optimization and Scalability: Flow systems allow for rapid optimization of reaction conditions (temperature, pressure, residence time) to maximize yield and minimize by-products. mt.com Once optimized, the process can be scaled up by simply running the reactor for a longer duration or by using parallel reactors, bypassing the challenges of batch scale-up. researchgate.net

Investigation of Solid-Phase Synthesis Applications

Solid-phase synthesis, a technique where molecules are built on an insoluble polymer support, has revolutionized peptide and oligonucleotide synthesis and is increasingly used for creating libraries of small molecules. Applying this methodology to the chemistry of this compound is a logical next step for accelerating drug discovery and materials science applications.

Future research directions could involve:

Immobilized Reagents: One approach is to immobilize either the malonate substrate or a catalyst onto a solid support. After the cyclopropanation reaction, the desired product, this compound, can be cleaved from the support or simply washed away from the immobilized catalyst, greatly simplifying purification.

Scaffold for Combinatorial Chemistry: this compound itself could be attached to a solid support and used as a central scaffold. The ester groups could be modified, or the cyclopropane ring could be subjected to various ring-opening reactions with a diverse set of building blocks. This would enable the rapid generation of a large library of related compounds for high-throughput screening.

Simplified Purification: The primary advantage of solid-phase synthesis is the ease of purification; excess reagents and by-products in the solution phase are simply washed away from the resin-bound product. This would be particularly beneficial for multi-step syntheses involving the cyclopropane core.

Q & A

Q. What are the standard synthetic routes for dimethyl cyclopropane-1,1-dicarboxylate, and how do reaction conditions influence yield?

this compound (CAS 6914-71-2) is typically synthesized via cyclopropanation reactions, such as the dibromination of diethyl acrylate followed by dehydrohalogenation . Alternative methods include the use of nitrones reacting with 1,1-cyclopropanediesters, which are highly diastereoselective and applicable to natural product synthesis . Key factors affecting yield include temperature control (e.g., avoiding thermal decomposition), solvent polarity (preferring aprotic solvents for cyclization), and catalyst selection (e.g., palladium or copper-based systems for cross-coupling steps). Optimization via factorial design can systematically evaluate these variables .

Q. How is this compound characterized structurally and analytically?

Structural confirmation relies on X-ray crystallography to resolve the cyclopropane ring geometry and ester group orientation, as demonstrated for its acid analogue (cyclopropane-1,1-dicarboxylic acid) . Analytical quantification employs HPLC-electrospray tandem mass spectrometry (HPLC-ESI-MS/MS) , validated for sensitivity (detection limits ~0.1 ppm) and selectivity in complex matrices like plant tissues . Gas chromatography (GC) with mass detection is less common due to thermal instability but may be used with derivatization .

Q. What are the stability considerations for this compound under storage and experimental conditions?

The compound is prone to hydrolysis in aqueous acidic/basic conditions, necessitating anhydrous storage (e.g., molecular sieves) and inert atmospheres for long-term stability . Thermal decomposition above 120°C releases CO and cyclopropane derivatives, requiring controlled heating in synthetic steps . Stability assays should include periodic FT-IR or NMR monitoring for ester group integrity .

Advanced Research Questions

Q. How can computational modeling guide the design of cyclopropane derivatives using this compound?

Density Functional Theory (DFT) simulations predict reaction pathways, such as ring-opening mechanisms or diastereoselectivity in pyrroloindole synthesis . For example, transition-state modeling of nitrone-cyclopropanediester reactions explains the preference for endo selectivity . AI-driven platforms like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to optimize conditions (e.g., solvent choice, catalyst loading) .

Q. What strategies resolve contradictions in reported reactivity of this compound across studies?

Discrepancies in reactivity (e.g., unexpected ring-opening vs. stability) often arise from trace impurities (e.g., residual Br⁻ in dibromination routes) or solvent effects . Systematic reproducibility protocols include:

  • Purity validation via GC-MS or elemental analysis.
  • Solvent polarity indexing (e.g., ET30 scale) to correlate with reaction outcomes.
  • Controlled radical scavenger addition to test for free-radical pathways .

Q. How does this compound serve as a precursor in natural product synthesis, and what are key methodological challenges?

The compound is a key intermediate in pyrrolo[1,2-a]indoles, which are synthesized via [3+2] cycloadditions with nitrones . Challenges include:

  • Diastereoselectivity control : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) improve enantiomeric excess (ee >90%) .
  • Functional group compatibility : Ester groups may require protection during redox steps (e.g., LiAlH₄ reduction to alcohols).

Q. What advanced analytical techniques are employed to study reaction mechanisms involving this compound?

  • In-situ NMR spectroscopy tracks intermediate formation (e.g., cyclopropane ring-opening to allylic esters).
  • Isotopic labeling (e.g., ¹³C at carboxylate positions) clarifies fragmentation patterns in MS studies .
  • Kinetic isotope effects (KIE) differentiate concerted vs. stepwise mechanisms in cycloadditions .

Methodological Frameworks

Q. How to integrate this compound into a theoretical framework for cyclopropane chemistry?

Link studies to strain theory (Baeyer strain) and frontier molecular orbital (FMO) analysis to rationalize reactivity. For example, the cyclopropane ring’s high angle strain (60°) enhances susceptibility to electrophilic attack, while ester groups act as electron-withdrawing substituents, directing regioselectivity .

Q. What factorial design approaches optimize synthetic protocols for this compound derivatives?

A 2³ factorial design evaluating temperature (X₁), catalyst concentration (X₂), and solvent polarity (X₃) can identify interactions affecting yield. For example, high catalyst loading (X₂) may offset low-temperature (X₁) inefficiencies in diastereoselective reactions . Response surface methodology (RSM) further refines optimal conditions.

Data Contradiction Analysis

Q. How to address conflicting reports on the catalytic efficiency of Pd vs. Cu in cyclopropanation?

Divergent results may stem from substrate-specific effects (e.g., steric hindrance in aryl-substituted derivatives) or ligand choice (e.g., phosphine ligands stabilizing Pd intermediates). Meta-analysis of turnover frequency (TOF) and catalyst loading across studies, adjusted for reaction scale, can reconcile discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl cyclopropane-1,1-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Dimethyl cyclopropane-1,1-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.